molecular formula C10H14N6NaO6P B117746 Adenosine 5'-monophosphoramidate sodium salt CAS No. 102029-68-5

Adenosine 5'-monophosphoramidate sodium salt

Cat. No.: B117746
CAS No.: 102029-68-5
M. Wt: 368.22 g/mol
InChI Key: ALRHXZAMLVPXPL-MCDZGGTQSA-M
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Description

Adenosine 5’-monophosphoramidate sodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is an intermediate for nucleotide synthesis and is used in various scientific research applications. The compound has the empirical formula C10H14N6NaO6P and a molecular weight of 368.22 g/mol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Adenosine 5’-monophosphoramidate sodium salt interacts with various enzymes and proteins in biochemical reactions . It serves as a substrate for various metabolic enzymes . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

The effects of Adenosine 5’-monophosphoramidate sodium salt on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, Adenosine 5’-monophosphoramidate sodium salt exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adenosine 5’-monophosphoramidate sodium salt can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

Adenosine 5’-monophosphoramidate sodium salt is involved in various metabolic pathways. It interacts with several enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-monophosphoramidate sodium salt can be synthesized through a series of chemical reactions involving adenosine derivatives. The synthesis typically involves the phosphorylation of adenosine followed by amidation. The reaction conditions often require specific pH levels, temperatures, and the presence of catalysts to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of adenosine 5’-monophosphoramidate sodium salt involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-monophosphoramidate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired product but often include specific temperatures, pH levels, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield adenosine 5’-monophosphate, while substitution reactions may produce various adenosine derivatives .

Scientific Research Applications

Adenosine 5’-monophosphoramidate sodium salt is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Adenosine 5’-monophosphoramidate sodium salt is unique due to its specific structure, which allows it to participate in unique biochemical reactions and pathways. Its ability to act as an intermediate in nucleotide synthesis and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

sodium;amino-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O6P.Na/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20;/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRHXZAMLVPXPL-MCDZGGTQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N)[O-])O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6NaO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635544
Record name Sodium 5'-O-(aminophosphinato)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102029-68-5
Record name Sodium 5'-O-(aminophosphinato)adenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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